molecular formula C12H12F3N3O B2480505 2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-65-2

2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B2480505
CAS RN: 1018126-65-2
M. Wt: 271.243
InChI Key: FGNYXUYAADALAZ-UHFFFAOYSA-N
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Description

This compound is a derivative of the pyrazolo[3,4-b]pyridine class, known for its heterocyclic structure that incorporates both pyrazole and pyridine rings. The presence of a trifluoromethyl group significantly influences its chemical behavior and physical properties. The relevance of this compound spans various fields due to its unique structural features, which contribute to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including those with trifluoromethyl groups, typically involves regioselective reactions and can be achieved through various methods, such as the hetero-Diels—Alder reaction, ultrasound-promoted synthesis, and multi-component reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact (Zhong, Dou, & Wang, 2013), (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Molecular Structure Analysis

The molecular structure of such compounds has been elucidated using techniques like NMR spectroscopy and X-ray diffraction, revealing the presence of stereoselective fused rings and confirming the regioselectivity of the synthetic processes. These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Sosnovskikh, Irgashev, Khalymbadzha, & Slepukhin, 2007).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives engage in various chemical reactions, including cycloadditions, regioselective alkylations, and Michael-type reactions. These reactions are influenced by the compound's functional groups, leading to a wide range of derivatives with different properties and potential applications. The trifluoromethyl group, in particular, enhances the compound's reactivity and stability, making it a valuable moiety in drug design and synthesis (Aggarwal, Kumar, Bansal, Sanz, & Claramunt, 2012).

Scientific Research Applications

Novel Synthesis Approaches

A significant area of research involving 2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one includes innovative synthesis methods. One study describes a novel four-component bicyclization strategy for synthesizing multicyclic pyrazolo[3,4-b]pyridines. This approach is noted for its flexibility and practicality in producing a variety of derivatives (Tu et al., 2014).

Biomedical Applications

Research has also explored the biomedical applications of these compounds. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with significant focus on their potential in biomedical fields (Donaire-Arias et al., 2022).

Antimicrobial and Anticancer Activity

The antimicrobial and anti-biofilm activities of pyrazolo[3,4-b]pyridine derivatives are a key area of study. A series of these derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, demonstrating promising results (Nagender et al., 2014).

Structural Transformations

Research into structural transformations of these compounds is also notable. For instance, 3-(trifluoroacetyl)chromones have been studied for their ability to undergo heterodiene cycloaddition, yielding novel fused pyrans which can be transformed into functionalized pyridines (Sosnovskikh et al., 2007).

Ultrasound-Promoted Synthesis

An ultrasound-promoted regioselective synthesis approach has been developed for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting the efficiency and speed of this method (Nikpassand et al., 2010).

Domino Reactions

The use of domino reactions in the synthesis of these compounds has been explored, offering a regioselective approach to form various hydrogenated and partially hydrogenated derivatives (Lipson et al., 2015).

Antioxidant and Antimicrobial Properties

There's also interest in the antioxidant and antimicrobial properties of novel pyrazolo[3,4-b]pyridine derivatives. These properties have been evaluated, showing promising results against various microbial strains and in antioxidant activities (Bonacorso et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By targeting these proteins, the compound can influence cell proliferation and growth.

Mode of Action

The compound interacts with its targets by inducing protein degradation . Specifically, it recruits Cereblon , a substrate receptor for the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target proteins . This results in a decrease in CDK4 and CDK6 levels, thereby inhibiting cell cycle progression.

Result of Action

The molecular effect of the compound’s action is the degradation of CDK4 and CDK6 . On a cellular level, this leads to cell cycle arrest, as these proteins are necessary for progression from the G1 phase to the S phase of the cell cycle. In the context of cancer therapy, this can lead to the death of cancer cells, which rely on rapid cell cycle progression for their survival.

properties

IUPAC Name

2-cyclopentyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c13-12(14,15)9-5-10(19)16-11-8(9)6-18(17-11)7-3-1-2-4-7/h5-7H,1-4H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNYXUYAADALAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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